1-isopentyl-1H-imidazole-4-carboxylic acid
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Overview
Description
1-Isopentyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with an isopentyl group at the 1-position and a carboxylic acid group at the 4-position. Imidazoles are known for their versatility and are found in various biologically active molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis involving readily available starting materials and catalysts. The process typically includes cyclization reactions, followed by functional group modifications to introduce the desired substituents .
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-Isopentyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 1-isopentyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imidazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, which are essential for its biological activity .
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the isopentyl group but shares the imidazole and carboxylic acid functionalities.
1-Methyl-1H-imidazole-4-carboxylic acid: Features a methyl group instead of an isopentyl group.
Histidine: An amino acid with an imidazole ring, structurally similar but with different biological roles.
Uniqueness: 1-Isopentyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopentyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(3-methylbutyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)3-4-11-5-8(9(12)13)10-6-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HIKKSZUPZBDJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(N=C1)C(=O)O |
Origin of Product |
United States |
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